1-(2-Piperidin-1-yl-ethyl)-piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

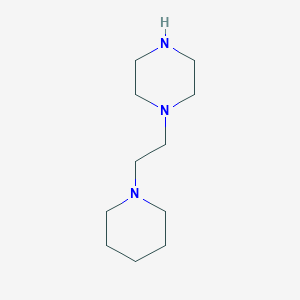

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-piperidin-1-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWINQCALMSSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371917 | |

| Record name | 1-(2-Piperidin-1-yl-ethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22763-65-1 | |

| Record name | 1-(2-Piperidin-1-yl-ethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22763-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Piperidin-1-yl-ethyl)-piperazine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-(2-Piperidin-1-yl-ethyl)-piperazine

Authored by a Senior Application Scientist

Introduction: The Significance of Piperazine-Piperidine Scaffolds

In the landscape of modern drug discovery, certain molecular scaffolds appear with remarkable frequency due to their favorable physicochemical and pharmacological properties. The piperazine and piperidine rings are prime examples of such "privileged structures"[1][2]. Their prevalence stems from their ability to confer aqueous solubility, modulate lipophilicity, and provide a synthetically versatile framework for constructing molecules that can effectively interact with a wide range of biological targets, particularly within the central nervous system (CNS)[1][2].

This guide provides a detailed technical protocol for the synthesis of This compound , a molecule that combines both of these important heterocyclic moieties. This compound serves as a valuable building block for the development of more complex pharmaceutical agents. Our focus will be on the practical execution of a robust synthetic route, underpinned by a thorough explanation of the chemical principles and experimental choices that ensure a successful and reproducible outcome. This document is intended for researchers and professionals in organic synthesis and medicinal chemistry.

Core Synthetic Strategy: Nucleophilic Alkylation

The most direct and widely employed method for synthesizing this compound is through a bimolecular nucleophilic substitution (SN2) reaction. This cornerstone of organic chemistry involves an amine acting as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group.

For the target molecule, this strategy can be approached in two primary ways:

-

Route A: Alkylation of piperazine (nucleophile) with an N-substituted piperidine carrying a reactive ethyl group, such as 1-(2-chloroethyl)piperidine.

-

Route B: Alkylation of piperidine (nucleophile) with an N-substituted piperazine, such as 1-(2-chloroethyl)piperazine.

Both routes are viable. However, a critical challenge in this synthesis is controlling the selectivity of the alkylation, particularly on the piperazine ring. Piperazine has two secondary amine nitrogens, creating the potential for mono-alkylation, di-alkylation, or even polymerization.

Caption: Primary synthetic routes to the target compound.

This guide will focus on Route A , which often involves reacting an excess of piperazine with the halo-ethyl piperidine derivative. The use of a large excess of piperazine is a key strategy to statistically favor the desired mono-alkylation product over the di-alkylated byproduct, 1,4-bis(2-(piperidin-1-yl)ethyl)piperazine.

Detailed Synthesis Protocol (Route A)

This protocol is a generalized procedure adapted from established methods for the N-alkylation of piperazine derivatives[3]. It prioritizes operational simplicity and high yield.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| 1-(2-Chloroethyl)piperidine hydrochloride | 184.11 | 5.0 g | 0.027 | 1.0 |

| Anhydrous Piperazine | 86.14 | 18.8 g | 0.218 | 8.0 |

| Toluene | - | 150 mL | - | - |

| Potassium Carbonate (K₂CO₃) | 138.21 | 11.3 g | 0.081 | 3.0 |

| Deionized Water | - | As needed | - | - |

| 10% (w/v) Acetic Acid | - | As needed | - | - |

| 10% (w/v) Sodium Hydroxide | - | As needed | - | - |

| Diethyl Ether (or Ethyl Acetate) | - | As needed | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Experimental Procedure

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (18.8 g, 0.218 mol) and toluene (150 mL).

-

Begin stirring the mixture to form a slurry.

-

Add 1-(2-chloroethyl)piperidine hydrochloride (5.0 g, 0.027 mol) and potassium carbonate (11.3 g, 0.081 mol) to the flask.

-

Causality & Expertise: The use of 1-(2-chloroethyl)piperidine hydrochloride is common as the salt is more stable and less volatile than the free base[4]. Potassium carbonate acts as the base, serving two crucial functions: it neutralizes the hydrochloride salt of the starting material, and it scavenges the HCl generated during the SN2 reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive. Toluene is chosen as the solvent for its suitable boiling point for reflux and its immiscibility with water, which simplifies the subsequent work-up. An 8-fold excess of piperazine is used to maximize the statistical probability of mono-alkylation[5].

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain a gentle reflux with vigorous stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Trustworthiness: Monitoring the reaction is critical for reproducibility. The disappearance of the limiting reagent, 1-(2-chloroethyl)piperidine, indicates the reaction's completion and prevents the formation of degradation byproducts from prolonged heating.

Step 3: Work-up and Product Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add deionized water (approx. 100 mL) to the flask and stir for 15 minutes. This will dissolve the potassium salts and any remaining excess piperazine.

-

Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer from the aqueous layer.

-

To the separated toluene layer, add a 10% aqueous solution of acetic acid (approx. 100 mL) to extract the basic amine products into the aqueous phase as their acetate salts. Shake vigorously and separate the layers.

-

Cool the acidic aqueous layer in an ice bath and make it alkaline (pH > 12) by the slow addition of a 10% aqueous sodium hydroxide solution. The free base product will precipitate or form an oil.

-

Extract the product from the now basic aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

-

Expertise & Validation: This acid-base extraction is a highly effective purification method. The desired product and unreacted piperazine are both basic and are extracted into the acidic solution, separating them from non-basic impurities in the toluene. Subsequent basification and extraction into a fresh organic solvent leave the highly water-soluble piperazine behind in the aqueous layer, providing a significant degree of purification before final steps.

Step 4: Final Purification

-

Filter the dried organic solution to remove the sodium sulfate.

-

Remove the solvent by distillation under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation or recrystallization to yield this compound as a crystalline solid or oil. A high yield (e.g., >80%) is expected based on similar syntheses[6].

Mechanism and Selectivity Control

The core of this synthesis is the SN2 reaction. The process can be visualized as follows:

Caption: Simplified SN2 mechanism for the alkylation step.

Controlling Mono- vs. Di-alkylation

The primary challenge is preventing the newly formed this compound from reacting with another molecule of 1-(2-chloroethyl)piperidine. Several factors are manipulated to favor the desired mono-substituted product:

-

Stoichiometry: As implemented in the protocol, a large excess of piperazine ensures that a molecule of 1-(2-chloroethyl)piperidine is far more likely to encounter a piperazine molecule than the mono-alkylated product.

-

Slow Addition: In some protocols, the alkylating agent (1-(2-chloroethyl)piperidine) is added slowly to the solution of excess piperazine. This maintains a low concentration of the electrophile throughout the reaction, further minimizing the chance of a second alkylation on the product molecule.

-

Protecting Groups: For syntheses where high purity is paramount and yield is a secondary concern, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc). The alkylation is performed on the unprotected nitrogen, followed by a deprotection step to yield the final product. While effective, this adds steps and cost to the synthesis[5].

Conclusion

The synthesis of this compound via nucleophilic alkylation is a robust and scalable method. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the use of a suitable base, high yields of the desired mono-alkylated product can be achieved. The principles of SN2 reactions and acid-base chemistry are expertly applied in the work-up to ensure efficient isolation and purification. This compound remains a valuable platform for the development of novel therapeutics, and a solid understanding of its synthesis is essential for professionals in the field.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Piperidin-1-yl-ethyl)-piperazine for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-Piperidin-1-yl-ethyl)-piperazine, a molecule of interest in contemporary drug discovery. In the absence of extensive empirical data, this document leverages robust computational prediction methodologies to elucidate its pKa, lipophilicity (logP), and aqueous solubility. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these critical parameters, enabling researchers to validate and expand upon the predictive data presented. This guide is structured to provide not just data, but a causal understanding of how these properties influence a compound's behavior, thereby empowering researchers, scientists, and drug development professionals to make informed decisions in their discovery and development pipelines.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Viability

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1][2] These fundamental characteristics, including ionization constant (pKa), lipophilicity (logP), and aqueous solubility, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] A thorough understanding and early characterization of these properties are therefore not merely academic exercises but critical components of a successful drug discovery program.[5] Neglecting these foundational assessments can lead to costly failures in later stages of development.[2]

This guide focuses on this compound, a compound featuring two distinct basic nitrogen-containing heterocycles. Its structure suggests a complex interplay of ionization states and lipophilicity that will profoundly impact its formulation, interaction with biological membranes, and target engagement.

Compound Identification and Predicted Physicochemical Profile

A precise understanding of a molecule's identity is the bedrock of any scientific investigation. For the purpose of this guide, we will be examining the following compound:

| Identifier | Value |

| IUPAC Name | 1-(2-(Piperidin-1-yl)ethyl)piperazine |

| CAS Number | 22763-65-1 |

| Molecular Formula | C₁₁H₂₃N₃ |

| Molecular Weight | 197.33 g/mol |

| SMILES | C1CCN(CC1)CCN2CCCCC2 |

Given the limited availability of experimental data for this specific molecule, we have employed well-regarded computational tools to predict its key physicochemical parameters. These predictions serve as a valuable starting point for experimental design and hypothesis generation.

| Physicochemical Property | Predicted Value | Computational Tool/Method |

| Most Basic pKa | 9.39 | Chemicalize[1] |

| Second Most Basic pKa | 5.31 | Chemicalize[1] |

| logP (Octanol-Water Partition Coefficient) | 1.15 | SwissADME (Consensus)[2][6] |

| Aqueous Solubility (logS) | -2.5 to -3.0 | Estimated from predictive models like SwissADME[2][6] |

These predicted values suggest that this compound is a basic compound with two distinct ionization centers, moderate lipophilicity, and likely low to moderate aqueous solubility. The implications of these properties are discussed in the subsequent sections.

Ionization Constant (pKa): The Compass of Physiological Behavior

The pKa of a molecule is a measure of its acidity or basicity and is a critical determinant of its charge state at a given pH.[7] For a basic compound like this compound, the pKa values indicate the pH at which the protonated and neutral forms are in equilibrium.

Predicted pKa and Its Implications

Our computational analysis predicts two basic pKa values for this compound: a stronger basic site with a pKa of approximately 9.39 and a weaker one around 5.31. This is consistent with the presence of two distinct amine environments: the piperidine nitrogen and the two nitrogens within the piperazine ring. The piperidine nitrogen and the secondary amine of the piperazine are expected to be the more basic centers.

At physiological pH (approximately 7.4), the more basic nitrogen (pKa 9.39) will be predominantly protonated, carrying a positive charge. The less basic nitrogen (pKa 5.31) will be largely in its neutral form. This charge state has profound consequences for:

-

Solubility: The charged, protonated form will generally exhibit higher aqueous solubility.

-

Permeability: The neutral, uncharged form is typically more capable of passively diffusing across lipid membranes.

-

Target Binding: The ionization state can significantly influence the electrostatic interactions with the target protein.

Experimental Determination of pKa: Potentiometric Titration

To empirically validate the predicted pKa values, potentiometric titration is the gold-standard method.[6][8] This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH.

The choice of potentiometric titration is based on its precision and ability to directly measure the pH changes associated with protonation/deprotonation events.[9] The use of a co-solvent may be necessary if the compound's aqueous solubility is low, though this requires extrapolation to determine the aqueous pKa.[10]

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mM) in deionized water. If solubility is a concern, a co-solvent like methanol may be used, and a series of measurements at different co-solvent concentrations should be performed to allow for extrapolation to 0% co-solvent.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[6]

-

-

Titration Procedure:

-

Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[6]

-

To a known volume (e.g., 20 mL) of the compound solution, add a sufficient volume of 0.15 M KCl.

-

If titrating the conjugate acid, add a stoichiometric excess of 0.1 M HCl to fully protonate the compound.

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH reading after each addition, allowing the solution to equilibrate.

-

Continue the titration until the pH has passed through the expected pKa ranges and plateaus in the basic region.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (the points of maximum slope in the first derivative plot).

-

Lipophilicity (logP): A Key to Membrane Permeation and Beyond

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one.[3] It is a crucial parameter for predicting a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[3]

Predicted logP and Its Significance

The predicted consensus logP for this compound is 1.15. This value suggests a molecule with a balanced hydrophilic-lipophilic character. A logP in this range is often considered favorable for oral drug candidates, as it may allow for sufficient aqueous solubility for dissolution while also possessing enough lipophilicity to permeate the gut wall.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the traditional and most widely accepted technique for the experimental determination of logP.[11][12] It directly measures the partitioning of a compound between n-octanol and water.

This method's strength lies in its direct measurement of the equilibrium partitioning, providing a definitive value for logP.[11] Careful execution is required to ensure that true equilibrium is reached and that the analytical method for concentration determination is accurate.

-

Preparation of Phases:

-

Pre-saturate n-octanol with water by shaking them together and allowing the phases to separate.

-

Pre-saturate water (typically a buffer at a pH where the compound is neutral, if possible) with n-octanol.

-

-

Partitioning:

-

Prepare a stock solution of this compound in one of the pre-saturated phases.

-

Add a known volume of the stock solution to a known volume of the other pre-saturated phase in a flask.

-

Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

-

-

Phase Separation and Analysis:

-

Allow the flask to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH.[13] For orally administered drugs, adequate solubility is a prerequisite for absorption and, consequently, bioavailability.[13]

Predicted Aqueous Solubility and Its Implications

The predicted logS for this compound is in the range of -2.5 to -3.0, which corresponds to a solubility of approximately 1 to 3 mg/mL. This suggests that the compound is likely to have sufficient solubility for many in vitro assays and may not present significant challenges for formulation in early-stage in vivo studies. However, the pH-dependent nature of its solubility, owing to its basic pKa values, must be considered.

Experimental Determination of Kinetic Solubility: The Turbidimetric Method

For early-stage drug discovery, kinetic solubility is often measured as it is a high-throughput method that provides a good indication of a compound's behavior under non-equilibrium conditions, which are relevant to many biological assays.[4][14] The turbidimetric method is a common approach for determining kinetic solubility.[15]

This method is favored in early discovery due to its speed, low compound consumption, and amenability to automation.[4] It provides a rapid assessment of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, will precipitate when diluted into an aqueous buffer.[14]

-

Preparation of Solutions:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

-

Assay Procedure:

-

In a multi-well plate, perform a serial dilution of the DMSO stock solution.

-

Add the aqueous buffer to each well, resulting in a final DMSO concentration that is consistent across all wells (typically 1-2%).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).

-

-

Measurement and Data Analysis:

-

Measure the turbidity of each well using a plate reader that can detect light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank (buffer with DMSO only).

-

Conclusion: An Integrated Perspective on Physicochemical Properties

The physicochemical properties of this compound, as elucidated through computational prediction and outlined for experimental validation, paint a picture of a molecule with a promising profile for further investigation. Its basic nature, balanced lipophilicity, and moderate aqueous solubility are attributes that are often sought in drug candidates. However, it is the interplay of these properties that will ultimately dictate its success. For instance, its pH-dependent solubility and charge state will be critical considerations in formulation development and in understanding its absorption and distribution in vivo.

This guide has provided a framework for both understanding the predicted physicochemical landscape of this compound and for empirically verifying these predictions. By embracing a deep and early understanding of these core properties, drug development professionals can navigate the complexities of the discovery process with greater confidence and a higher probability of success.

References

- 1. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 4. kaggle.com [kaggle.com]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. SwissADME [swissadme.ch]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational aqueous solubility prediction for drug-like compounds in congeneric series. | Sigma-Aldrich [merckmillipore.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. repositum.tuwien.at [repositum.tuwien.at]

- 12. researchgate.net [researchgate.net]

- 13. mrupp.info [mrupp.info]

- 14. GitHub - mcsorkun/AqSolDB: AqSolDB: A curated aqueous solubility dataset contains 9.982 unique compounds. [github.com]

- 15. Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Piperidin-1-yl-ethyl)-piperazine CAS number and identifiers

An In-Depth Technical Guide to 1-(2-Piperidin-1-yl-ethyl)-piperazine

Introduction

The landscape of modern drug discovery is profoundly shaped by the strategic use of heterocyclic scaffolds that confer advantageous physicochemical and pharmacological properties to novel molecular entities. Among these, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational building blocks in the architecture of a vast array of pharmaceuticals.[1][2] The compound this compound represents a quintessential example of a bifunctional molecular scaffold, integrating the distinct characteristics of both moieties. This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental identifiers, physicochemical properties, synthesis methodologies, applications in medicinal chemistry, and essential safety protocols, providing a holistic understanding of its utility and significance.

Core Compound Identifiers and Physicochemical Properties

Accurate identification is the cornerstone of all chemical research. This compound is a diamine featuring a piperidine ring linked via an ethyl bridge to a piperazine ring. This unique structure combines the lipophilic, higher basicity of piperidine with the more hydrophilic, dual-amine functionality of piperazine.[1]

Key Identifiers

The primary identifiers for this compound are summarized below for clarity and unambiguous reference.

| Identifier | Value | Source(s) |

| CAS Number | 22763-65-1 | |

| IUPAC Name | 1-(2-(Piperidin-1-yl)ethyl)piperazine | N/A |

| Molecular Formula | C₁₁H₂₃N₃ | [3] |

| Molecular Weight | 197.33 g/mol | [3] |

| MDL Number | MFCD01075189 | |

| SMILES | C1CCN(CC1)CCN2CCNCC2 | [3] |

| InChI Key | JOXMSOKQNJLNEN-UHFFFAOYSA-N | [3] |

Physicochemical Data

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While extensive experimental data for this specific molecule is not broadly published, properties can be inferred from its constituent parts and related structures. The presence of two distinct basic nitrogen centers (one in the piperidine ring, one in the piperazine ring) suggests it will be readily soluble in acidic aqueous solutions. The piperazine moiety, in particular, is known to enhance aqueous solubility, a desirable trait in drug design.[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through nucleophilic substitution, a fundamental reaction in organic chemistry. The strategic choice of reactants is critical for achieving a high yield and purity.

General Synthetic Approach

A common and efficient method involves the N-alkylation of piperazine with a suitable 2-(piperidin-1-yl)ethyl electrophile. The most direct precursor is 1-(2-chloroethyl)piperidine. In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride leaving group.

The workflow for this synthesis is illustrated below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation of Piperazine

This protocol provides a representative, step-by-step methodology for the synthesis.

Materials:

-

Piperazine (2 equivalents)

-

1-(2-Chloroethyl)piperidine hydrochloride (1 equivalent)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add piperazine, 1-(2-chloroethyl)piperidine hydrochloride, and potassium carbonate.

-

Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants.

-

Heating: Heat the reaction mixture to 125°C and stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Rationale: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. An excess of piperazine can also act as the base, but an inorganic base like K₂CO₃ is often preferred to drive the reaction to completion by neutralizing the generated HCl.[6] Heating is necessary to overcome the activation energy of the reaction.

-

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Applications in Research and Drug Development

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in the structure of marketed drugs.[4][7] It is valued for its ability to improve pharmacokinetic properties, particularly aqueous solubility, and for providing a versatile scaffold to orient pharmacophoric groups.[7] The piperidine ring is also a cornerstone in drug design, often contributing to receptor binding and CNS penetration.[1][2]

The combination of these two rings in this compound makes it a highly valuable building block for creating molecules with complex pharmacological profiles. Its primary application is as an intermediate or fragment in the synthesis of more complex Active Pharmaceutical Ingredients (APIs).[8]

Caption: Role as a scaffold for developing diverse therapeutic agents.

The terminal secondary amine on the piperazine ring provides a reactive handle for a wide range of chemical transformations, including:

-

Reductive Amination: To introduce further alkyl substituents.[6]

-

N-Arylation: Using methods like the Buchwald-Hartwig amination to couple aromatic or heteroaromatic rings.[7]

-

Amide Bond Formation: By reacting with carboxylic acids or acid chlorides to form amides.[9]

-

Urea/Thiourea Formation: Through reaction with isocyanates or isothiocyanates.

These modifications allow chemists to systematically explore the chemical space around this core structure to optimize binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a desired biological target.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related piperazine and amine compounds. Piperazine itself is classified as a flammable solid that causes severe skin burns and eye damage and may cause allergic reactions.[10]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

In case of Exposure:

-

Skin Contact: Immediately wash off with soap and plenty of water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

This compound is a synthetically accessible and highly versatile chemical scaffold. By merging the distinct and advantageous properties of both the piperidine and piperazine heterocycles, it serves as a valuable starting point and intermediate for the synthesis of novel compounds in medicinal chemistry. Its utility in constructing libraries of potential therapeutic agents for a wide range of diseases underscores its importance to the drug discovery and development community. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent molecular building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Piperazine Ring

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at para positions, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3][4][5] The unique structural features of the piperazine ring—its inherent basicity, conformational flexibility, and the capacity for substitution at the 1- and 4-positions—allow for the precise modulation of physicochemical and biological properties.[6] This often translates to improved aqueous solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a "privileged scaffold" in drug design.[1][6] This guide provides a comprehensive exploration of the diverse biological activities of piperazine derivatives, delving into their mechanisms of action, the experimental methodologies used for their evaluation, and their therapeutic potential across various disease areas.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action.[7] Piperazine derivatives have emerged as a promising class of compounds in this ongoing battle, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[7][8]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of piperazine derivatives is often multifactorial. Structure-activity relationship (SAR) studies have revealed that the incorporation of specific lipophilic moieties and electron-withdrawing groups on the piperazine scaffold can significantly enhance their potency.[9] These modifications are thought to facilitate the penetration of the microbial cell membrane, leading to the disruption of cellular integrity and vital metabolic processes.[10] Molecular docking studies have further elucidated that some piperazine derivatives can bind to and inhibit essential microbial enzymes, thereby interfering with critical biosynthetic pathways.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The piperazine derivative is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. The inclusion of controls validates the experimental setup, confirming that the medium supports growth and is not contaminated.

Antipsychotic Activity: Modulating Neurotransmitter Pathways

Piperazine derivatives form the chemical backbone of numerous atypical antipsychotic drugs used in the management of schizophrenia and other psychotic disorders.[11] Their therapeutic efficacy stems from their ability to modulate the activity of key neurotransmitter receptors in the central nervous system (CNS).[12]

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

Many antipsychotic piperazine derivatives exhibit a multi-receptor binding profile, acting as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[13] The antagonism of D2 receptors in the mesolimbic pathway is correlated with the alleviation of positive symptoms of schizophrenia, while the blockade of 5-HT2A receptors is thought to contribute to the mitigation of negative symptoms and a lower incidence of extrapyramidal side effects.[13] The specific substituents on the piperazine ring play a crucial role in determining the receptor binding affinity and selectivity.[11]

Workflow for Evaluating Antipsychotic Potential

References

- 1. benchchem.com [benchchem.com]

- 2. adanipharma.net [adanipharma.net]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. benthamdirect.com [benthamdirect.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. apjhs.com [apjhs.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of 1-(2-Piperidin-1-yl-ethyl)-piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-Piperidin-1-yl-ethyl)-piperazine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes predicted data based on established spectroscopic principles and data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed experimental protocols, in-depth data interpretation, and the underlying scientific rationale for our predictions. This document serves as a valuable resource for researchers involved in the synthesis, identification, and quality control of this and related piperazine derivatives.

Introduction: The Structural Elucidation Imperative

This compound is a disubstituted piperazine featuring both a piperidine and a piperazine moiety linked by an ethyl bridge. The presence of multiple nitrogen atoms and saturated heterocyclic rings necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, each providing unique and complementary information about the molecule's atomic connectivity, functional groups, and molecular weight.

The insights derived from these techniques are critical throughout the drug development lifecycle, from initial synthesis confirmation to metabolic profiling. This guide is structured to provide not just the "what" but the "why" behind the spectroscopic analysis of this molecule, empowering researchers to apply these principles to their own work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and connectivity of atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference from solvent protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts (δ) to 0.00 ppm. TMS is chosen for its chemical inertness and its single, sharp resonance peak far upfield from most organic proton signals.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is particularly important for complex molecules with overlapping signals.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal through the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.85 | t | 4H | Piperazine CH₂ (positions 3, 5) |

| ~ 2.65 | t | 4H | Piperazine CH₂ (positions 2, 6) |

| ~ 2.55 | t | 2H | N-CH₂-CH₂-N |

| ~ 2.45 | t | 2H | N-CH₂-CH₂-N |

| ~ 2.40 | m | 4H | Piperidine CH₂ (positions 2, 6) |

| ~ 1.55 | m | 4H | Piperidine CH₂ (positions 3, 5) |

| ~ 1.40 | m | 2H | Piperidine CH₂ (position 4) |

| ~ 1.90 | s (broad) | 1H | Piperazine N-H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 58.0 | N-C H₂-CH₂-N |

| ~ 56.5 | Piperidine C H₂ (positions 2, 6) |

| ~ 55.0 | N-CH₂-C H₂-N |

| ~ 54.0 | Piperazine C H₂ (positions 2, 6) |

| ~ 46.0 | Piperazine C H₂ (positions 3, 5) |

| ~ 26.0 | Piperidine C H₂ (positions 3, 5) |

| ~ 24.5 | Piperidine C H₂ (position 4) |

In-Depth Interpretation

-

Piperazine Ring Protons: The protons on the piperazine ring are expected to appear as two distinct triplets around 2.65 and 2.85 ppm. The protons adjacent to the substituted nitrogen will be slightly downfield compared to those adjacent to the NH group. The broad singlet around 1.90 ppm is characteristic of the N-H proton of the secondary amine in the piperazine ring.

-

Piperidine Ring Protons: The protons of the piperidine ring will appear as a series of multiplets in the upfield region (1.40-2.40 ppm). The protons on the carbons adjacent to the nitrogen (positions 2 and 6) are expected around 2.40 ppm, while the other methylene protons will be further upfield.

-

Ethyl Bridge Protons: The two methylene groups of the ethyl bridge will appear as two triplets around 2.45 and 2.55 ppm. The coupling between these adjacent groups will result in the triplet splitting pattern (J ≈ 7 Hz).

-

Carbon Signals: In the ¹³C NMR spectrum, the carbon atoms closer to the electronegative nitrogen atoms will be deshielded and appear at higher chemical shifts (downfield). The carbons of the piperidine and piperazine rings are expected in the 45-57 ppm range. The carbons of the ethyl linker are predicted to be in a similar region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Methodology:

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract the absorbance of the crystal and the surrounding atmosphere (CO₂ and water vapor).

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Predicted IR Data

The following table outlines the expected characteristic IR absorption bands for this compound.[4][5][6]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3250 - 3350 | Medium, broad | N-H Stretch | Secondary amine (piperazine) |

| 2930 - 2960 | Strong | C-H Stretch | Aliphatic (piperidine & ethyl) |

| 2800 - 2850 | Strong | C-H Stretch | Aliphatic (piperazine) |

| 1440 - 1470 | Medium | C-H Bend | Methylene scissoring |

| 1100 - 1250 | Strong | C-N Stretch | Aliphatic amines |

In-Depth Interpretation

-

N-H Stretching: A key feature in the IR spectrum will be a medium-intensity, broad absorption band in the region of 3250-3350 cm⁻¹. This is characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring. The broadening is due to hydrogen bonding.

-

C-H Stretching: Strong absorption bands between 2800 and 3000 cm⁻¹ are expected due to the numerous C-H stretching vibrations of the methylene groups in the piperidine and piperazine rings, as well as the ethyl bridge.

-

C-N Stretching: The C-N stretching vibrations of the aliphatic amines will give rise to strong absorptions in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

-

C-H Bending: Methylene scissoring vibrations are expected to appear in the 1440-1470 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electrospray Ionization (ESI) MS

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become protonated, forming [M+H]⁺ ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₁H₂₃N₃, with a monoisotopic mass of 197.19.

Table 4: Predicted Key Mass Fragments (ESI-MS)

| m/z | Proposed Fragment |

| 198.20 | [M+H]⁺ (Molecular Ion) |

| 113.12 | [C₇H₁₅N]⁺ (Piperidinylethyl fragment) |

| 98.10 | [C₅H₁₂N]⁺ (Piperidine ring fragment) |

| 85.09 | [C₄H₉N₂]⁺ (Piperazine ring fragment) |

In-Depth Interpretation and Fragmentation Pathway

-

Molecular Ion Peak: The most important signal in the mass spectrum will be the protonated molecular ion peak, [M+H]⁺, at an m/z of approximately 198.20. This confirms the molecular weight of the compound.

-

Fragmentation: The fragmentation of piperazine and piperidine derivatives is well-documented.[7] The most likely fragmentation pathways for this compound involve the cleavage of the C-C and C-N bonds of the ethyl bridge.

-

Cleavage of the bond between the two methylene groups of the ethyl linker can lead to the formation of a piperidinylmethyl radical and a piperazinylmethyl cation, or vice versa.

-

Alpha-cleavage adjacent to the nitrogen atoms is also a common fragmentation pathway for amines. This can result in the loss of alkyl radicals from the rings or the ethyl bridge.

-

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and characterization. While this guide presents predicted data based on well-established principles and analysis of analogous structures, it underscores the importance of a multi-technique approach. Each method provides a piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the compound. The protocols and interpretive guidance provided herein are intended to be a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-(2-Piperidin-1-yl-ethyl)-piperazine

Abstract: This technical guide provides a comprehensive framework for the characterization of 1-(2-Piperidin-1-yl-ethyl)-piperazine, a novel chemical entity. Recognizing the absence of established public data for this compound, this document details the requisite experimental protocols to rigorously determine its aqueous solubility and chemical stability. The methodologies are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established best practices in pharmaceutical sciences. This guide is intended for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental design, enabling the generation of robust and reliable data essential for preclinical assessment.

Introduction: Structural Rationale and Predicted Physicochemical Properties

This compound is a unique molecule incorporating two distinct saturated heterocyclic amines: a piperidine ring and a piperazine ring, linked by an ethyl bridge. An initial analysis of this structure allows for several key physicochemical predictions that are fundamental to designing its solubility and stability studies.

-

Basicity and Ionization: The structure contains three nitrogen atoms, each with a lone pair of electrons, conferring a basic character. The piperidine nitrogen and the piperazine nitrogens will have distinct basicities (pKa values). Piperidine has a pKa of approximately 11.2, while piperazine exhibits two pKa values, around 9.7 and 5.4.[1] This dibasic or potentially tribasic nature means the compound's ionization state, and therefore its solubility, will be highly dependent on the pH of the medium.[2][3] At physiological pH (~7.4), it is expected to exist predominantly in a protonated, cationic form, which generally enhances aqueous solubility.[4]

-

Solubility: The presence of multiple nitrogen atoms capable of hydrogen bonding with water suggests a degree of intrinsic aqueous solubility.[5][6] However, the overall carbon framework contributes to its lipophilicity. The interplay between these factors will determine its solubility profile. The compound's basic nature predicts that solubility will be significantly higher in acidic conditions where it is fully protonated and lower in basic conditions where it exists as the free base.[7][8]

-

Stability: The molecule lacks intrinsically labile functional groups (e.g., esters, amides) that are highly susceptible to hydrolysis. However, the tertiary amine functionalities can be susceptible to oxidation. Therefore, a comprehensive stability assessment must include oxidative stress conditions, in addition to standard hydrolytic, thermal, and photolytic stress.

This guide outlines the necessary experimental workflows to move from these theoretical predictions to empirical data.

Part 1: Comprehensive Solubility Profiling

A thorough understanding of a compound's solubility is critical for its development. We will delineate protocols for determining both thermodynamic and kinetic solubility, as each provides distinct and valuable insights.[9]

Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic solubility is the saturation concentration of a compound in a given solvent at equilibrium and is considered the "true" solubility.[10] The gold-standard method for this determination is the Shake-Flask method.[11][12]

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at pH values of 2.0, 4.5, 6.8, 7.4, and 9.0.

-

Compound Addition: Add an excess amount of solid this compound to separate vials containing each buffer. A visible excess of solid material must remain to ensure saturation.[11]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids.

-

Quantification:

-

Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Dilute the filtered supernatant into the mobile phase used for analysis.

-

Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. LC-MS can be used if the compound lacks a suitable chromophore.[13]

-

-

pH Verification: Measure the final pH of the suspension in each vial to confirm it has not shifted during the experiment.[11]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[14] This is a high-throughput assay that mimics conditions in early-stage biological screens and can highlight potential precipitation issues.[15][16]

Objective: To rapidly assess the solubility and precipitation potential of the compound under non-equilibrium conditions.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[15]

-

Assay Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate.[15]

-

Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[15]

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitate formed.[9]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to controls.

Data Presentation for Solubility Studies

Results should be compiled into a clear, concise table.

| Parameter | pH 2.0 | pH 4.5 | pH 6.8 | pH 7.4 | pH 9.0 |

| Thermodynamic Solubility (µg/mL) | Result | Result | Result | Result | Result |

| Kinetic Solubility (µM) | N/A | N/A | N/A | Result | N/A |

| Temperature (°C) | 25 | 25 | 25 | 25 | 25 |

Solubility Determination Workflow

Caption: Workflow for solubility profiling.

Part 2: Chemical Stability and Forced Degradation Assessment

Stability testing is essential to understand how the quality of a drug substance changes over time under various environmental factors.[17][18] Forced degradation studies are a cornerstone of this process, deliberately stressing the compound to identify likely degradation products and establish stability-indicating analytical methods.[19][20][21] These studies are mandated by ICH guideline Q1A(R2).[17][22]

Development of a Stability-Indicating Analytical Method

A prerequisite for any stability study is a validated analytical method that can separate the parent compound from all potential degradation products.[23][24] A reverse-phase HPLC method with UV or Mass Spectrometric (MS) detection is standard.[24]

Key Method Attributes:

-

Specificity: The method must demonstrate that the peak for the parent compound is free from interference from degradants, impurities, or excipients.

-

Peak Purity: Peak purity analysis (e.g., using a photodiode array detector) should be performed on the stressed samples to confirm that the parent peak is spectrally pure.

Protocol 3: Forced Degradation Studies

Objective: To identify potential degradation pathways and products for this compound under various stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[25]

Methodology:

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Application of Stress Conditions: Expose the compound to the following conditions in parallel:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.[25]

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.[25]

-

Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Store a solution of the compound at 60°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[25]

-

-

Sample Quenching: After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each condition.

-

Determine the number and relative retention times (RRT) of any degradation products formed.

-

Perform a mass balance analysis to ensure that the decrease in the parent compound is accounted for by the formation of degradants.

-

Data Presentation for Stability Studies

Summarize the forced degradation results in a structured table.

| Stress Condition | Reagent/Temp | Duration | % Degradation | No. of Degradants | RRT of Major Degradant(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | Result | Result | Result |

| Base Hydrolysis | 0.1 M NaOH | 24 h | Result | Result | Result |

| Oxidation | 3% H₂O₂ | 24 h | Result | Result | Result |

| Thermal (Solid) | 70°C | 48 h | Result | Result | Result |

| Photolytic (Solution) | ICH Q1B | - | Result | Result | Result |

Stability Assessment Workflow

Caption: Workflow for forced degradation studies.

Conclusion and Forward-Looking Strategy

The experimental framework detailed in this guide provides a robust pathway for the comprehensive characterization of this compound. The solubility data will directly inform formulation strategies and the design of in vivo studies, while the stability profile is crucial for determining appropriate storage conditions, re-test periods, and identifying critical quality attributes.[26]

By systematically executing these protocols, researchers can generate the foundational data package necessary to confidently advance this novel compound through the drug development pipeline, ensuring both scientific rigor and regulatory compliance.

References

- 1. benchchem.com [benchchem.com]

- 2. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ycdehongchem.com [ycdehongchem.com]

- 7. How does pH affect solubility? - askIITians [askiitians.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 22. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 23. ijpsr.com [ijpsr.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 26. ikev.org [ikev.org]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 1-(2-Piperidin-1-yl-ethyl)-piperazine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The novel chemical entity 1-(2-Piperidin-1-yl-ethyl)-piperazine, integrating both piperidine and piperazine scaffolds, presents a compelling profile for potential therapeutic intervention, particularly within the central nervous system (CNS). This in-depth technical guide delineates a strategic and scientifically rigorous approach to elucidating its mechanism of action. Drawing upon the extensive pharmacology of related heterocyclic compounds, we posit a primary hypothesis centered on the modulation of the Sigma-1 Receptor (S1R), a chaperone protein implicated in a myriad of cellular functions and disease states. This document provides a comprehensive roadmap for the preclinical investigation of this compound, from initial target validation to cellular and functional characterization. It is designed not as a rigid protocol, but as a guiding framework for discovery, empowering researchers to make informed, data-driven decisions in the exploration of this promising molecule.

Introduction: The Therapeutic Potential of Piperazine and Piperidine Moieties

The piperazine and piperidine rings are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities.[1][2][3] Piperazine derivatives, in particular, are well-represented in therapeutics targeting the CNS, including antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[4][5] Their biological effects are often mediated through interactions with monoamine neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors.[4][6] Similarly, the piperidine scaffold is a key component of a wide array of pharmaceuticals, noted for its presence in analgesics, antihistamines, and antipsychotics.[1][7][8]

The compound this compound is a unique hybrid, suggesting a polypharmacological profile with potential for novel therapeutic applications. The ethyl linker between the two heterocyclic moieties provides conformational flexibility, allowing for optimal interaction with specific biological targets. Given the absence of specific literature on this molecule, our approach is to leverage the known pharmacology of its constituent parts and structurally similar compounds to formulate a testable hypothesis regarding its mechanism of action.

Primary Hypothesis: A Focus on the Sigma-1 Receptor (S1R)

A key insight into the potential mechanism of this compound comes from a structurally related compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, which has been identified as a potent S1R agonist with high affinity.[9] The S1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is involved in regulating a wide range of cellular processes, including calcium signaling, ion channel function, and cellular stress responses. Its modulation has shown therapeutic promise in neurodegenerative diseases, psychiatric disorders, and pain management.

We hypothesize that This compound acts as a modulator, likely an agonist, of the Sigma-1 Receptor. This hypothesis is based on the structural similarity to a known S1R agonist and the general propensity of piperazine and piperidine derivatives to interact with CNS targets.

Experimental Validation Strategy

To systematically investigate our primary hypothesis, we propose a multi-tiered experimental approach, progressing from in vitro target engagement to cellular functional assays.

Tier 1: In Vitro Target Engagement and Selectivity Profiling

The initial step is to ascertain direct binding of this compound to the S1R and to assess its selectivity against a panel of other relevant CNS receptors.

Experimental Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for the human S1R.

-

Methodology:

-

Prepare cell membrane homogenates from a cell line overexpressing the human S1R (e.g., HEK293-S1R).

-

Incubate the membrane homogenates with a constant concentration of a high-affinity S1R radioligand (e.g., --INVALID-LINK---pentazocine).

-

Add increasing concentrations of this compound to compete with the radioligand for binding.

-

After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

Table 1: Representative Data from S1R Binding Assay

| Compound | IC50 (nM) | Ki (nM) |

| This compound | [Data to be generated] | [Data to be generated] |

| Haloperidol (Reference Compound) | 2.5 | 1.8 |

Experimental Protocol 2: Receptor Selectivity Screening

-

Objective: To evaluate the selectivity of this compound against a panel of CNS receptors.

-

Methodology:

-

Submit the compound to a commercial or in-house receptor screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

The panel should include, at a minimum:

-

Sigma-2 Receptor

-

Dopamine receptors (D1, D2, D3, D4)

-

Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)

-

Adrenergic receptors (α1, α2, β1, β2)

-

Muscarinic receptors (M1-M5)

-

Opioid receptors (μ, δ, κ)

-

NMDA receptor

-

-

Initial screening is typically performed at a single high concentration (e.g., 10 µM).

-

For any receptor showing significant inhibition (e.g., >50%), a full concentration-response curve should be generated to determine the Ki.

-

Tier 2: In Vitro Functional Characterization

Following confirmation of binding, the functional activity of the compound at the S1R must be determined.

Experimental Protocol 3: FLIPR-Based Calcium Mobilization Assay

-

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator of S1R-mediated calcium signaling.

-

Methodology:

-

Plate cells expressing S1R (e.g., SH-SY5Y neuroblastoma cells) in black-walled, clear-bottom microplates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Use a Fluorometric Imaging Plate Reader (FLIPR) to measure baseline fluorescence.

-

To assess agonist activity, add increasing concentrations of this compound and monitor for changes in intracellular calcium levels.

-

To assess antagonist activity, pre-incubate the cells with increasing concentrations of this compound before stimulating with a known S1R agonist (e.g., PRE-084) and measure the inhibition of the agonist-induced calcium response.

-

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a titan in the landscape of medicinal chemistry. Its unassuming structure belies a remarkable versatility that has propelled it to the forefront of drug discovery for decades. From blockbuster anticancer agents to revolutionary antipsychotics, the piperazine moiety is a recurring motif, a testament to its "privileged" status in the pharmacopeia.[1][2] This guide provides a comprehensive technical overview of piperazine-containing compounds, delving into their synthesis, diverse pharmacological activities, and the intricate mechanisms that underpin their therapeutic effects. We will explore the nuanced structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the power of the piperazine scaffold in their own quest for novel therapeutics.

The Art of Synthesis: Crafting Piperazine-Containing Molecules

The synthetic accessibility of the piperazine core is a key driver of its widespread use in drug discovery. A variety of robust and versatile methods exist for the construction and functionalization of this critical scaffold.

Core Synthetic Strategies